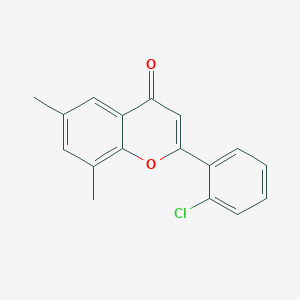
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone or 2-(2-chlorophenyl)-6,8-dimethyl-4H-chromen-4-one. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical And Physiological Effects
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, it has demonstrated antimicrobial activity against various microorganisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- in lab experiments is its relatively low toxicity. It has been shown to have minimal adverse effects on normal cells, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the scientific research of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the underlying mechanisms of its therapeutic effects and to explore its potential use in combination with other drugs for improved efficacy. Finally, more research is needed to determine the long-term safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- can be achieved through several methods. One of the most common methods involves the condensation of 2-acetyl-6,8-dimethylchromene with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- as a yellow crystalline powder.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
properties
CAS RN |
89112-89-0 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- |
Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-11(2)17-13(8-10)15(19)9-16(20-17)12-5-3-4-6-14(12)18/h3-9H,1-2H3 |
InChI Key |
PEZDIGKUVKAFHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



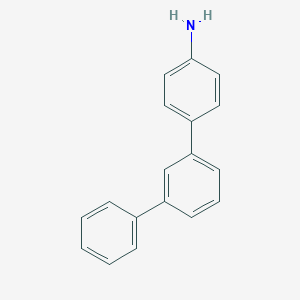
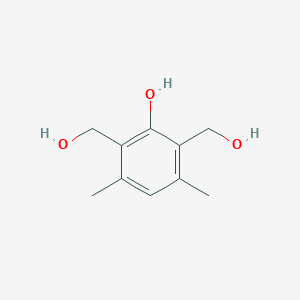
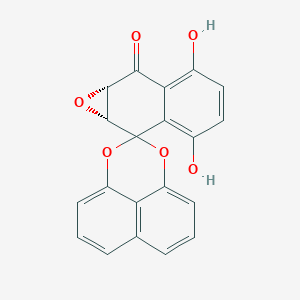
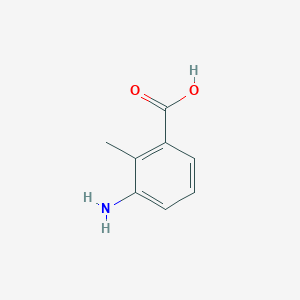
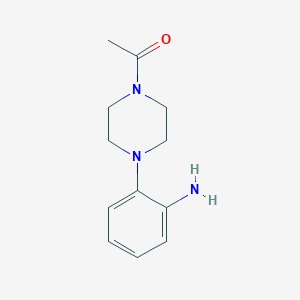
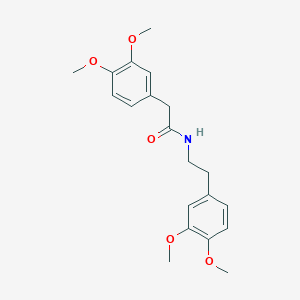
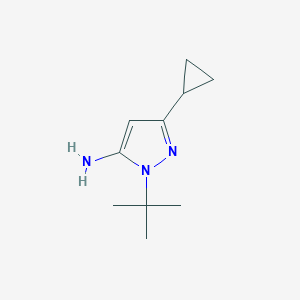

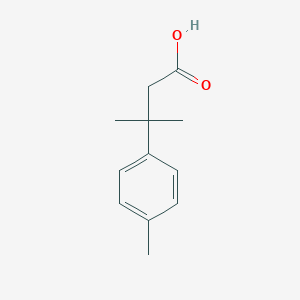
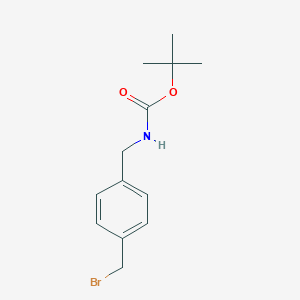
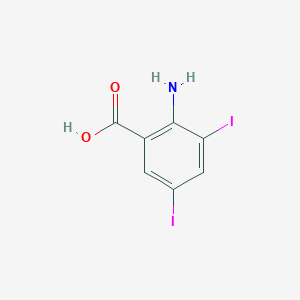
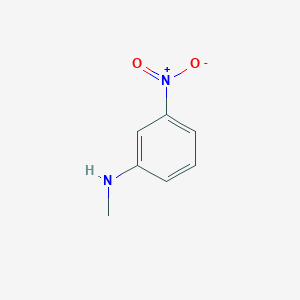

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)